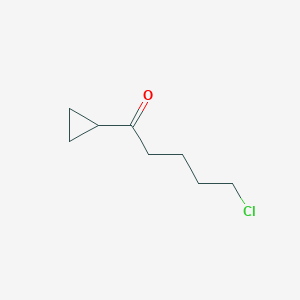
1-Pentanone, 5-chloro-1-cyclopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 5-chloro-1-cyclopropyl- is an organic compound with a unique structure that combines a cyclopropyl group and a chlorinated pentanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 5-chloro-1-cyclopropyl- can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-Pentanone, 5-chloro-1-cyclopropyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 5-chloro-1-cyclopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Pentanone, 5-chloro-1-cyclopropyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Pentanone, 5-chloro-1-cyclopropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-Pentanone, 5-chloro-: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethyl ketone: Contains the cyclopropyl group but lacks the chlorinated pentanone structure.
5-Chloro-2-pentanone: Similar chlorinated pentanone structure but lacks the cyclopropyl group.
Uniqueness
1-Pentanone, 5-chloro-1-cyclopropyl- is unique due to the combination of the cyclopropyl group and the chlorinated pentanone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
106230-26-6 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
5-chloro-1-cyclopropylpentan-1-one |
InChI |
InChI=1S/C8H13ClO/c9-6-2-1-3-8(10)7-4-5-7/h7H,1-6H2 |
InChI Key |
WXWDMPHYEZPZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















